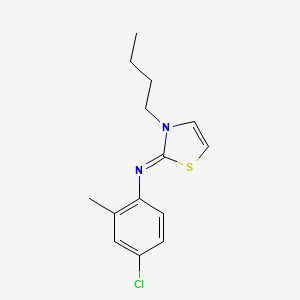
(2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its butyl side chain and a 4-chloro-2-methylphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the substituted thiazole with the appropriate amine under controlled conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets are still under investigation, but preliminary studies suggest its efficacy in modulating inflammatory responses and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(4-Chloro-2-methylphenyl)-2-(isonicotinoylhydrazono)-4-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-4-oxobutanamide
- N-(4-Chloro-2-methylphenyl)-2-[(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoacetamide
Uniqueness
Compared to similar compounds, (2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine stands out due to its unique butyl side chain and specific substitution pattern on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
61677-25-6 |
|---|---|
Molecular Formula |
C14H17ClN2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
3-butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C14H17ClN2S/c1-3-4-7-17-8-9-18-14(17)16-13-6-5-12(15)10-11(13)2/h5-6,8-10H,3-4,7H2,1-2H3 |
InChI Key |
UDWNWCIZNLHXBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CSC1=NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















